Dopexamine hydrochloride

Overview

Description

Dopexamine hydrochloride is a synthetic analogue of dopamine. It is administered intravenously in hospitals to reduce exacerbations of heart failure and to treat heart failure following cardiac surgery . It is not used often, as more established drugs like epinephrine, dopamine, dobutamine, norepinephrine, and levosimendan work as well .

Molecular Structure Analysis

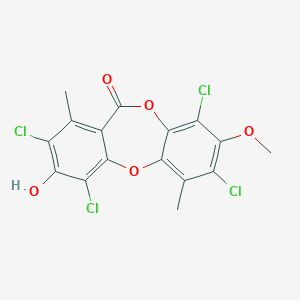

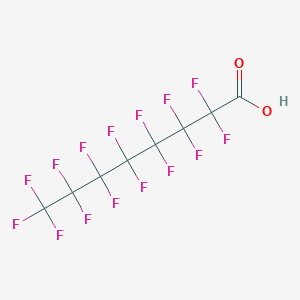

Dopexamine hydrochloride has a molecular formula of C22H34Cl2N2O2 and a molar mass of 429.43 g/mol . It is structurally related to dopamine .

Chemical Reactions Analysis

Dopexamine hydrochloride displays dopaminergic and β2-adrenergic agonist activity in isolated cardiac and vascular preparations, and produces a marked inhibition of neuronal catecholamine uptake .

Physical And Chemical Properties Analysis

Dopexamine hydrochloride has a water solubility of 0.00243 mg/mL . It has a logP of 3.75 according to ALOGPS and a logP of 2.98 according to Chemaxon .

Scientific Research Applications

Cardiac Output Improvement

Dopexamine hydrochloride is used to improve cardiac output, particularly in patients recovering from open heart surgery. It acts as a β2 adrenergic and dopamine receptor agonist, leading to an increase in cardiac index and a decrease in systemic vascular resistance .

Treatment of Heart Failure

It is proposed for the short-term treatment of heart failure due to its ability to bind to receptors in the human heart, which helps in managing low cardiac output postoperatively .

Regional Blood Flow Distribution

Dopexamine hydrochloride induces changes in regional blood flow distribution, which can be beneficial in anesthetized dogs during surgical procedures .

Hemodynamic Effects

The compound has been studied for its acute hemodynamic effects, showing dose-dependent increases in cardiac output and stroke volume, along with decreases in blood pressure and vascular resistances .

Pharmacological Profile

Its pharmacological profile includes marked intrinsic agonist activity at β2-adrenoceptors, lesser agonist activity at dopamine DA1-and DA2- receptors, and β1- adrenoceptors, making it a versatile agent for various cardiovascular conditions .

Diagnostic and Treatment Trials

Dopexamine has been used in trials studying the diagnostic and treatment of conditions like Free Flap, Oral Cancer, Hypotension, Septic Shock, and Head and Neck Cancer, indicating its potential application in oncology and critical care .

Mechanism of Action

Target of Action

Dopexamine hydrochloride is a synthetic catecholamine that primarily targets β2-adrenoceptors and dopamine DA1 and DA2 receptors . It also has some agonist activity at β1-adrenoceptors . These receptors play crucial roles in cardiovascular function, including heart rate and blood pressure regulation.

Mode of Action

Dopexamine hydrochloride interacts with its targets by acting as an agonist , meaning it binds to these receptors and activates them . This activation leads to various physiological changes. For instance, its interaction with β2-adrenoceptors leads to vasodilation, reducing blood pressure . Its interaction with dopamine receptors can increase renal, myocardial, and skeletal muscle blood flow .

Biochemical Pathways

The activation of β2-adrenoceptors and dopamine receptors by dopexamine hydrochloride affects several biochemical pathways. These include pathways involved in vasodilation and increased blood flow to specific areas like the kidneys, heart, and skeletal muscles . The drug also inhibits the neuronal uptake of norepinephrine, which can enhance the effects of this neurotransmitter .

Pharmacokinetics

Dopexamine hydrochloride is administered by intravenous infusion and is characterized by a rapid onset and short duration of action . The drug’s effects on heart rate, cardiac output, and renal vascular resistance are dose-dependent

Action Environment

The action of dopexamine hydrochloride can be influenced by various environmental factors. For instance, the drug’s effects may vary depending on the patient’s specific physiological state, such as their blood volume and blood pressure . Additionally, the drug’s efficacy may be affected by other medications the patient is taking. . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of dopexamine hydrochloride.

Safety and Hazards

Dopexamine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The most common adverse effects include fast heart beats and nausea .

properties

IUPAC Name |

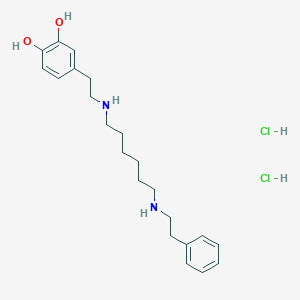

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2.2ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDULUNRSQWWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86197-47-9 (Parent) | |

| Record name | Dopexamine hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086484915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40235591 | |

| Record name | Dopexamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dopexamine hydrochloride | |

CAS RN |

86484-91-5 | |

| Record name | Dopexamine hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086484915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopexamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-[6-(Phenylethylamino)hexylamino]ethyl}-brenzkatechin dihydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPEXAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VN909S60Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)